5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C9H8ClF3N4O and its molecular weight is 280.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of pharmacological activities . They have been used to design anticancer agents , and have shown inhibitory effects on various proteins involved in cancer progression .
Mode of Action
For instance, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
The compound is likely to affect the ERK signaling pathway based on the activities of similar compounds . This pathway is crucial in regulating cell proliferation, differentiation, and survival. The suppression of this pathway can lead to the inhibition of cancer cell growth and the induction of apoptosis .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . For instance, one study reported that a [1,2,4]triazolo[1,5-a]pyrimidine derivative could dose-dependently inhibit the growth and colony formation of MGC-803 cells .
Biochemical Analysis
Biochemical Properties
5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, [1,2,4]triazolo[1,5-a]pyrimidines have been reported to act on different targets such as tubulin , LSD1 , and CDK2 , exhibiting potent antitumor activities. The nature of these interactions involves binding to the active sites of these enzymes, leading to their inhibition .
Cellular Effects
The compound has shown significant effects on various types of cells. For instance, it has been reported to exhibit antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to suppress the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as enzymes, leading to their inhibition or activation . For example, it has been found to inhibit CDK2, a key regulator of cell cycle progression . This leads to alterations in cell cycle progression and induces apoptosis within cells .
Metabolic Pathways
Given its interactions with enzymes such as CDK2 , it can be inferred that it may be involved in pathways related to cell cycle regulation.
Properties
IUPAC Name |
5-(chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N4O/c1-2-18-6-3-5(4-10)14-8-15-7(9(11,12)13)16-17(6)8/h3H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZKZDMXKQKPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=NC(=NN12)C(F)(F)F)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139223 | |
Record name | 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-47-7 | |
Record name | 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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